molecular formula C17H12Cl2N2O B12612885 Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- CAS No. 651315-80-9

Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl-

Cat. No.: B12612885
CAS No.: 651315-80-9
M. Wt: 331.2 g/mol
InChI Key: JQFOHCABLFVPPT-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The specific compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a methoxyphenyl group at position 5, and a phenyl group at position 6 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- involves the Suzuki coupling reaction. This reaction typically uses 2,4-dichloropyrimidine as a starting material, which is then reacted with phenylboronic acid and 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst loading, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Suzuki Coupling: As mentioned earlier, this reaction is used for the synthesis of the compound and can also be employed for further functionalization.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and various amines. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol.

    Suzuki Coupling: Reagents include phenylboronic acid, 4-methoxyphenylboronic acid, and a palladium catalyst. The reaction is often performed in the presence of a base such as potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF).

Major Products

The major products of these reactions depend on the specific nucleophiles or boronic acids used. For example, nucleophilic substitution with an amine would yield a pyrimidine derivative with an amino group replacing one of the chlorine atoms.

Scientific Research Applications

Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-fluorophenylpyrimidine: Similar in structure but with a fluorine atom instead of a methoxy group.

    2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a methoxyphenyl group.

    2,4-Dichloro-5-phenylpyrimidine: Lacks the methoxy group at position 5.

Uniqueness

Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- is unique due to the presence of both a methoxyphenyl and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

651315-80-9

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

2,4-dichloro-5-(4-methoxyphenyl)-6-phenylpyrimidine

InChI

InChI=1S/C17H12Cl2N2O/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)20-17(19)21-16(14)18/h2-10H,1H3

InChI Key

JQFOHCABLFVPPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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